N-(1-adamantyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-(1-adamantyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c18-15-3-1-14(2-4-15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVYTFJKJJFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-4-fluorobenzamide typically involves the reaction of 1-adamantylamine with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve 1-adamantylamine in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 4-fluorobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(1-adamantyl)-4-fluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The fluorobenzamide structure allows for specific interactions with target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key structural analogs and their properties are summarized below:
Table 1: Structural Analogs of N-(1-Adamantyl)-4-Fluorobenzamide
Key Observations:
- Adamantyl vs. Aromatic Substituents : Adamantyl derivatives (e.g., N-(1-adamantyl)carbothioamide) exhibit enhanced metabolic stability compared to phenyl-substituted analogs due to adamantane’s resistance to oxidation . However, bulky adamantyl groups may reduce solubility, necessitating formulation optimization.
- Thiourea vs. Benzamide Linkers : Thiourea-containing analogs (e.g., N-(phenylcarbamothioyl)-4-fluorobenzamide) show potent anticancer activity (IC₅₀: 0.27–0.31 mM) via EGFR inhibition , whereas benzamide derivatives like Ztz240 target ion channels .
- Halogen Effects : Fluorine at the 4-position enhances electronic interactions in binding pockets, while chlorine/bromine in ortho/meta positions (e.g., N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide) influence crystal packing via halogen bonding .
Physicochemical and Electrochemical Properties
Table 2: Physicochemical Comparison
- Lipophilicity : Adamantyl derivatives generally exhibit higher LogP values than aryl-substituted analogs, correlating with increased membrane permeability but reduced aqueous solubility.
Q & A
What are the recommended synthetic strategies for N-(1-adamantyl)-4-fluorobenzamide, and how can reaction yields be optimized?
Answer:
Synthesis typically involves coupling activated 4-fluorobenzoic acid derivatives (e.g., acid chlorides or mixed anhydrides) with 1-adamantylamine. Key steps:
- Activation : Use coupling agents like EDCl/HOBt or DCC to facilitate amide bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of the adamantyl group.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Validate purity via HPLC and confirm structure using NMR and FT-IR (amide C=O stretch ~1650 cm) .
How should researchers approach structural elucidation when crystallographic data for this compound is ambiguous?
Answer:
- Refinement Tools : Use SHELXL for disordered adamantyl group modeling, applying geometric restraints for rigidity (C-C bond lengths ~1.54 Å, angles ~109.5°).
- High-Resolution Data : Collect X-ray data at ≤1.0 Å resolution to resolve electron density ambiguities.
- Computational Validation : Compare experimental data with DFT-optimized structures (software: Gaussian or ORCA) to validate bond angles and torsional conformations .
What in vitro assays are suitable for evaluating the neurotrophic potential of this compound?
Answer:
- Neurite Outgrowth Assays : Use primary rat retinal ganglion cells or SH-SY5Y neuroblastoma cells. Quantify neurite length via βIII-tubulin staining and automated imaging (ImageJ).
- Dose-Response : Test concentrations (0.1–100 µM) with positive controls (e.g., BDNF or NGF).
- Contradiction Resolution : If results vary, validate via orthogonal assays (e.g., microfluidic chambers for axon guidance) and check compound stability in cell media .
How can structure-activity relationship (SAR) studies be designed to optimize this compound derivatives?
Answer:
- Analog Synthesis : Modify the adamantyl group (e.g., hydroxylation) or benzamide’s fluorine position via parallel synthesis.
- Screening : Test analogs in kinase panels (e.g., TrkA, TrkB) and cytotoxicity assays (MTT/PI staining).
- Computational Docking : Use AutoDock Vina to predict binding to neurotrophic receptors (e.g., σ1R). Resolve discrepancies between docking scores and IC via molecular dynamics (e.g., GROMACS) .
What methodologies resolve contradictions in reported biological activities of adamantyl-containing benzamides?
Answer:
- Purity Verification : Re-analyze compounds via LC-MS to rule out degradation (e.g., adamantyl oxidation).
- Assay Standardization : Use consistent cell lines (e.g., PC12 for neurogenesis) and control for batch-to-batch variability.
- Meta-Analysis : Compare data across studies using tools like PRISMA guidelines, focusing on shared endpoints (e.g., EC in neurite outgrowth) .
How should stability studies be conducted for this compound under physiological conditions?
Answer:
- Accelerated Testing : Incubate at 40°C/75% RH for 6 months, sampling monthly for UPLC-MS analysis.
- Forced Degradation : Expose to 0.1 M HCl/NaOH (hydrolysis) or HO (oxidation) at 60°C for 24 hours.
- Solid-State Analysis : Monitor polymorphic transitions via PXRD and DSC (melting point ~200–220°C) .
What advanced techniques characterize the lipophilicity and bioavailability of this compound?
Answer:
- LogP Measurement : Use shake-flask method (octanol/water partitioning) or reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Permeability Assays : Perform Caco-2 cell monolayer studies (apparent permeability, P) with LC-MS quantification.
- In Vivo PK : Administer to rodents (IV/PO) and analyze plasma via LC-MS/MS. Adamantyl’s logP (~4.5) may correlate with prolonged half-life .
How can crystallographic data inform formulation strategies for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
